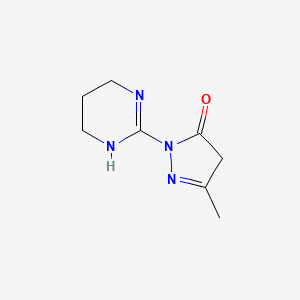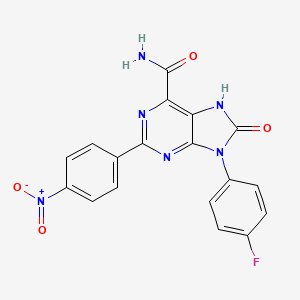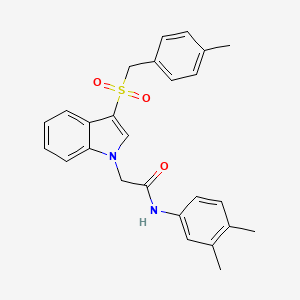
5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one, also known as MRS2179, is a purinergic receptor antagonist. It is a synthetic compound that is commonly used in scientific research to study the effects of purinergic signaling.
Wirkmechanismus
5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one acts as a competitive antagonist at the P2Y1 receptor, which is a G protein-coupled receptor that is activated by ADP. By blocking this receptor, 5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one inhibits the downstream signaling pathways that are involved in platelet aggregation and thrombosis.
Biochemical and Physiological Effects:
Studies have shown that 5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one is effective in inhibiting platelet aggregation and reducing the risk of thrombosis. It has also been shown to have anti-inflammatory effects and to be involved in the regulation of blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its specificity for the P2Y1 receptor. This allows researchers to study the effects of purinergic signaling on specific physiological processes. However, one limitation of using 5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one is its relatively short half-life, which can make it difficult to study long-term effects.
Zukünftige Richtungen
There are several future directions for research involving 5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one. One area of interest is the development of more potent and selective purinergic receptor antagonists. Another area of interest is the investigation of the effects of purinergic signaling on other physiological processes, such as inflammation and pain. Additionally, there is potential for the use of 5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one in the treatment of thrombotic disorders and other cardiovascular diseases.
Synthesemethoden
The synthesis of 5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one involves several steps, including the reaction of 4-amino-2-methylpyrimidine with ethyl acetoacetate, followed by the addition of hydrazine hydrate and acetic anhydride. The resulting product is then reacted with methyl iodide to form the final compound.
Wissenschaftliche Forschungsanwendungen
5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one is commonly used in scientific research to study the role of purinergic signaling in various physiological processes. It has been shown to be effective in blocking the P2Y1 receptor, which is involved in platelet aggregation and thrombosis.
Eigenschaften
IUPAC Name |
5-methyl-2-(1,4,5,6-tetrahydropyrimidin-2-yl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-6-5-7(13)12(11-6)8-9-3-2-4-10-8/h2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJHJQMFEZSRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=NCCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate;hydrochloride](/img/structure/B2942621.png)
![3-[[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2942622.png)

![[1,3]Dioxolo[4,5-g]cinnoline-3-carboxylic acid](/img/structure/B2942626.png)


![1-(2-Ethoxyethyl)-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2942629.png)


![2-Chloro-N-[(5-methylfuran-2-yl)methyl]-N-(6-methylpyridin-3-yl)acetamide](/img/structure/B2942637.png)

![2-(2,5-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2942640.png)